molecular formula C27H30O16 B2490284 beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl CAS No. 1146045-40-0

beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl

Cat. No.: B2490284
CAS No.: 1146045-40-0
M. Wt: 610.521
InChI Key: MDDBSSGOTHSUNV-OXQGDRLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bifunctional flavonoid glycoside characterized by a flavone backbone (4H-1-benzopyran-4-one) substituted with:

  • A 4-hydroxyphenyl group at position 2.
  • A β-D-glucopyranosiduronic acid moiety at position 6.
  • A β-D-glucopyranosyloxy group at position 4.

It is structurally related to apigenin derivatives but distinguished by the dual glycosylation at positions 6 and 7. Synonyms include 6-Hydroxyapigenin-6-O-β-D-glucoside-7-O-β-D-glucuronide and 5-Hydroxy-2-(4-hydroxyphenyl)-7-(β-D-glucopyranuronosyloxy)-6-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one . Its bifunctional glycosylation enhances solubility in aqueous environments compared to non-glycosylated flavones, making it relevant for drug delivery systems and metabolic studies .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O17/c28-7-14-16(31)18(33)21(36)27(42-14)43-23-13(41-26-22(37)19(34)20(35)24(44-26)25(38)39)6-12-15(17(23)32)10(30)5-11(40-12)8-1-3-9(29)4-2-8/h1-6,14,16,18-22,24,26-29,31-37H,7H2,(H,38,39)/t14-,16-,18+,19+,20+,21-,22-,24+,26-,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRZURIAJNIXTC-GNWJNHLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Beta-D-Glucopyranosiduronic acid, specifically the compound known as 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl, is a flavonoid glycoside that has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound's structure is characterized by the presence of a glucopyranosiduronic acid moiety attached to a benzopyran backbone. The molecular formula is C27H28O12C_{27}H_{28}O_{12} .

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of flavonoids, including beta-D-glucopyranosiduronic acid derivatives. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems.

Research Findings:

  • A study indicated that flavonoids can exhibit strong antioxidant activities through mechanisms such as scavenging free radicals and chelating metal ions .
  • The compound was assessed for its ability to inhibit lipid peroxidation, showing significant protective effects against oxidative damage .

2. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Flavonoids have been reported to modulate inflammatory pathways.

Case Studies:

  • In vitro studies have shown that beta-D-glucopyranosiduronic acid significantly reduces pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
  • The compound's effectiveness in inhibiting cyclooxygenase (COX) enzymes was also noted, which are critical in the inflammatory response .

3. Antimicrobial Activity

The antimicrobial properties of flavonoids are well-documented, with several studies indicating their efficacy against various pathogens.

Data Table: Antimicrobial Activity Against Different Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the antimicrobial activity of beta-D-glucopyranosiduronic acid against common bacterial and fungal pathogens .

4. Anticancer Properties

Flavonoids have been extensively studied for their anticancer effects, with several mechanisms proposed including induction of apoptosis and inhibition of tumor growth.

Research Findings:

  • In vitro studies revealed that beta-D-glucopyranosiduronic acid can induce apoptosis in cancer cell lines by activating caspase pathways .
  • The compound has been shown to inhibit cell proliferation in various cancer types, including breast and colon cancers, highlighting its potential as a chemopreventive agent .

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells. Antioxidants play a crucial role in preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions.

Anti-inflammatory Effects

Studies have shown that beta-D-glucopyranosiduronic acid can reduce inflammation markers in vitro and in vivo. This property makes it a candidate for developing anti-inflammatory drugs, particularly for chronic inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, suggesting potential applications as a natural preservative or therapeutic agent against infections.

Food Industry

Due to its antioxidant and antimicrobial properties, this compound can be utilized as a natural preservative in food products, enhancing shelf life while maintaining safety.

Pharmaceutical Industry

The potential therapeutic benefits of beta-D-glucopyranosiduronic acid position it as a valuable candidate in drug formulation for treating inflammatory diseases and infections.

Case Studies

Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of beta-D-glucopyranosiduronic acid using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, showcasing the compound's potential as an antioxidant agent .

Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, administration of beta-D-glucopyranosiduronic acid resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit inflammatory pathways .

Case Study 3: Antimicrobial Testing
The antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, indicating its potential use in antimicrobial formulations .

Comparison with Similar Compounds

Apigenin 7-O-Glucuronide

  • Structure : Shares the 4-hydroxyphenyl group and 7-O-glucuronide but lacks the 6-O-glucosyl substitution.
  • Biological Activity: Known for anti-inflammatory and antioxidant properties, but its monoglycosylation limits solubility compared to the bifunctional compound .
  • Physicochemical Data :
    • Molecular Formula: C₂₁H₁₈O₁₁
    • Molecular Weight: 446.36 g/mol .

Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl β-D-glucopyranosiduronic Acid)

  • Structure : Features a 5,6-dihydroxy substitution on the flavone backbone and a single glucuronide at position 7.
  • Biological Activity : Widely studied for anti-inflammatory, antiviral, and anticancer effects. The absence of a 6-O-glucosyl group reduces its interaction with certain transporters compared to the target compound .
  • Physicochemical Data :
    • Melting Point: 223–225°C
    • Solubility: 1.2 mg/mL in water .

Norwogonin 7-O-Glucuronide

  • Structure : Contains 5,8-dihydroxy substitutions and a glucuronide at position 7. The absence of a 4-hydroxyphenyl group alters its receptor-binding specificity.
  • Biological Activity : Exhibits hepatoprotective and neuroprotective effects but lower metabolic stability due to fewer glycosyl groups .
  • Physicochemical Data :
    • Molecular Formula: C₂₁H₁₈O₁₁
    • Molecular Weight: 446.36 g/mol .

4-Methylumbelliferyl-β-D-Glucuronide (MUG)

  • Structure : A synthetic fluorogenic substrate with a 4-methylumbelliferone aglycone and glucuronide at position 7.
  • Applications: Used as a diagnostic tool for β-glucuronidase activity in microbiological assays. Lacks the flavone backbone and dual glycosylation, limiting therapeutic relevance .
  • Physicochemical Data :
    • UV/Vis: λmax 319 nm
    • Stability: ≥4 years at -20°C .

Wogonoside (8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-glucopyranosiduronic Acid)

  • Structure : Features a methoxy group at position 8 and a glucuronide at position 7.
  • Biological Activity : Demonstrates anticancer activity via inhibition of NF-κB signaling. The methoxy group enhances lipophilicity but reduces water solubility compared to the target compound .
  • Physicochemical Data :
    • Melting Point: 226–227°C
    • Density: 1.629 g/cm³ .

Structural and Functional Comparison Table

Compound Name Key Structural Features Glycosylation Sites Molecular Weight (g/mol) Notable Biological Activities
Target Compound 4-hydroxyphenyl, 5-hydroxy, 6-O-glucosyl, 7-O-glucuronide 6, 7 610.52 Enhanced solubility, dual glycosylation
Apigenin 7-O-Glucuronide 4-hydroxyphenyl, 7-O-glucuronide 7 446.36 Anti-inflammatory, antioxidant
Baicalin 5,6-dihydroxy, 7-O-glucuronide 7 446.36 Anticancer, antiviral
4-Methylumbelliferyl-β-D-Glucuronide 4-methylumbelliferone, 7-O-glucuronide 7 388.30 Diagnostic substrate
Wogonoside 8-methoxy, 7-O-glucuronide 7 462.40 Anticancer, anti-inflammatory

Key Research Findings

  • Dual Glycosylation: The target compound’s 6-O-glucosyl and 7-O-glucuronide groups synergistically improve water solubility and metabolic stability, making it superior to monoglycosylated analogs for oral delivery .
  • Enzymatic Hydrolysis: β-D-Glucopyranosiduronic acid derivatives are substrates for β-glucuronidase, but the 6-O-glucosyl group in the target compound slows hydrolysis compared to MUG or apigenin glucuronide .
  • Structure-Activity Relationship (SAR): Methoxy or fluorine substitutions (e.g., in wogonoside or CAS 215868-36-3) increase lipophilicity and membrane permeability but reduce renal clearance .

Q & A

Q. What are the optimal synthetic routes for synthesizing this flavone-glucuronide compound?

  • Methodological Answer : The compound can be synthesized via glycosidation-anomerization using 6,1-anhydroglucopyranuronic acid as a glycosyl donor. Key steps include:
  • Selective deacetylation of precursor molecules (e.g., 4',7-di-O-acetyldaidzein) to target the 7-hydroxyl group for glucuronidation .
  • SnCl₄-catalyzed anomerization to achieve the desired β-configuration, which proceeds faster in glucopyranosiduronic acids compared to esters due to structural electronic effects .
  • Purification via reverse-phase HPLC to isolate the product, with yields typically ranging from 60–75% under optimized conditions.

Q. How can spectroscopic methods characterize this compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for phenyl groups) and anomeric protons (δ 5.1–5.3 ppm, J = 7–8 Hz for β-linked glucuronic acid).
  • HRMS : Confirm molecular weight (e.g., [M-H]⁻ at m/z 445.0978 for C₂₁H₁₈O₁₁) .
  • IR Spectroscopy : Detect carbonyl stretches (∼1700 cm⁻¹ for ketone and carboxylic acid groups) .

Q. What solubility considerations are critical for experimental design?

  • Methodological Answer : The compound exhibits limited aqueous solubility (~2.23 mg/mL at 1 mM in polar solvents). Use solubility-enhancing strategies :
  • Co-solvents : Ethanol (10–20% v/v) in phosphate buffer (pH 7.4) improves solubility for biological assays .
  • Dilution Protocols (Example):
Concentration (mM)Volume for 1 mg (mL)
12.23
100.223
500.0446
  • Note: Solubility decreases at higher concentrations; pre-warm solutions to 37°C to avoid precipitation .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer :
  • Dose-Dependent Studies : Use a redox-sensitive probe (e.g., DCFH-DA) to quantify ROS generation in cell models across concentrations (1–100 μM).
  • Structural Analogs : Compare activity with derivatives lacking the 4-hydroxyphenyl group to isolate the role of specific substituents .
  • Mechanistic Profiling : Pair transcriptomics (e.g., Nrf2 pathway activation) with enzyme inhibition assays (e.g., xanthine oxidase) to clarify dual effects .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with hybrid scoring functions (e.g., AMBER force fields) to model binding to COX-2 or estrogen receptors. Prioritize poses with hydrogen bonds to glucuronic acid’s carboxylate group .
  • MD Simulations : Simulate ligand-protein stability in GROMACS (50 ns trajectories) under physiological pH and ionic strength to assess conformational dynamics .

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Incubate the compound in buffers (pH 1–9) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS:
ConditionDegradation Products Identified
pH < 3, 60°CAglycone (loss of glucuronic acid)
pH > 8, 40°CIsomerization (α-anomer formation)
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C, assuming pseudo-first-order decay .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 226–227°C vs. 230–232°C)?

  • Methodological Answer :
  • Purity Assessment : Validate via DSC (ΔH fusion > 95% purity) and elemental analysis (C: 56.5%, H: 4.05% theoretical vs. observed) .
  • Crystallization Solvents : Compare recrystallization from methanol (mp 226–227°C) vs. acetonitrile (mp 230–232°C) to assess polymorphic influences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.